Monomyristin

Catalog No.
S568378
CAS No.
589-68-4
M.F
C17H34O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomyristin

CAS Number

589-68-4

Product Name

Monomyristin

IUPAC Name

2,3-dihydroxypropyl tetradecanoate

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Synonyms

Tetradecanoic Acid 2,3-Dihydroxypropyl Ester; (±)-2,3-Dihydroxypropyl Tetradecanoate; 1-Monomyristin; 1-Monomyristoyl-rac-glycerol; 1-Monotetradecanoylglycerol; Glycerol 1-monotetradecanoate; Glycerol 1-Myristate; Glycerol α-Monomyristate; Glyceryl M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O

Antibacterial and Antifungal Activity

Studies have investigated the potential of monomyristin as an antimicrobial agent. Research suggests that it exhibits activity against various bacteria and fungi, including:

  • Staphylococcus aureus: A common bacterium responsible for skin infections, pneumonia, and other illnesses Source: )
  • Aggregatibacter actinomycetemcomitans: A bacterium associated with aggressive periodontitis Source: )
  • Candida albicans: A fungus commonly associated with yeast infections Source: )

The mechanism of action by which monomyristin exerts its antimicrobial effects is still being elucidated, but research suggests it may disrupt the cell membranes of bacteria and fungi Source: .

Other Potential Applications

Preliminary research suggests that monomyristin may have other potential applications, including:

  • Enhancing drug delivery: Monomyristin's ability to interact with cell membranes is being explored for its potential to improve the delivery of therapeutic drugs Source:
  • Immunomodulatory effects: Some studies suggest that monomyristin may modulate the immune system, but further research is needed to understand its specific effects Source:

Monomyristin, also known as glycerol 1-myristate or tetradecanoin, is a monoglyceride derived from myristic acid. Its chemical formula is C₁₇H₃₄O₄, and it has a molecular weight of 302.45 g/mol . Monomyristin is characterized by the presence of a myristoyl group (derived from myristic acid) esterified to the glycerol backbone at the first position, making it a 1-monoglyceride. This compound appears as a white to almost white powder or crystalline substance, with a melting point ranging from 68 to 70 °C . It is soluble in organic solvents but shows limited solubility in water .

Monomyristin's antimicrobial activity is a subject of ongoing research. Studies suggest it might disrupt bacterial membranes due to its amphiphilic nature. The myristate tail interacts with the hydrophobic core of the membrane, while the glycerol head remains in the aqueous environment, potentially causing membrane leakage and impairing bacterial function []. However, the exact mechanism needs further investigation.

Typical of esters and alcohols. These include:

  • Hydrolysis: In the presence of water and suitable enzymes or acids, monomyristin can be hydrolyzed back into glycerol and myristic acid.
  • Transesterification: Monomyristin can react with other alcohols to form different esters, which can be useful in synthesizing other glycerides.
  • Esterification: It can react with acids to form new esters, expanding its utility in chemical synthesis .

Monomyristin exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research indicates that it demonstrates significant antibacterial activity against strains such as Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as antifungal activity against Candida albicans . Additionally, it has been shown to inhibit fatty acid amide hydrolase activity, indicating potential therapeutic applications in modulating lipid metabolism .

Several methods have been developed for synthesizing monomyristin:

  • Transesterification: This method involves reacting ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection using Amberlyst-15 as a catalyst. This process yields high purity monomyristin .
  • Enzymatic Hydrolysis: Triglycerides can be hydrolyzed using specific lipases (e.g., Thermomyces lanuginosa) to selectively produce monoglycerides such as monomyristin .
  • Acid-Catalyzed Esterification: Glycerol can be reacted with myristic acid under acidic conditions to form trimyristin, which can then be hydrolyzed to yield monomyristin .

Monomyristin has diverse applications across various fields:

  • Pharmaceuticals: Due to its antibacterial and antifungal properties, it is explored for potential use in drug formulations.
  • Food Industry: As an emulsifier and stabilizer in food products.
  • Cosmetics: Used in formulations for its moisturizing properties and ability to enhance skin absorption of active ingredients.
  • Surfactants: Employed in the preparation of nonionic surfactant micelles for various industrial applications .

Studies have demonstrated that monomyristin interacts with biological membranes and proteins due to its amphiphilic nature. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, its interaction with fatty acid amide hydrolase suggests potential roles in modulating endocannabinoid signaling pathways .

Monomyristin shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific acyl chain length and position. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Monopalmitin1-monoglycerideDerived from palmitic acid; lower antibacterial activity compared to monomyristin.
Monostearin1-monoglycerideDerived from stearic acid; used primarily in food applications.
Monolaurin1-monoglycerideDerived from lauric acid; known for strong antimicrobial properties against viruses and bacteria.
DihydroxyacetoneSimple sugar derivativeDifferent functional group; used primarily in cosmetics for skin tanning.

Monomyristin's distinct antibacterial and antifungal activities set it apart from these compounds, making it particularly valuable in pharmaceutical applications . Its unique synthesis routes also contribute to its distinctiveness within the class of monoacylglycerols .

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.24570956 g/mol

Monoisotopic Mass

302.24570956 g/mol

Heavy Atom Count

21

UNII

SMJ2192F1R

Other CAS

27214-38-6
75685-84-6
589-68-4

Wikipedia

Monomyristin

Use Classification

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Tetradecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15

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